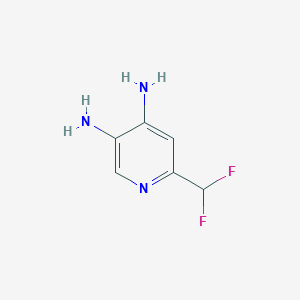

6-(Difluoromethyl)pyridine-3,4-diamine

Übersicht

Beschreibung

6-(Difluoromethyl)pyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H7F2N3 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound 6-(Difluoromethyl)pyridine-3,4-diamine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Mode of Action

This compound works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . As a result, there is an increase in the release of acetylcholine, a neurotransmitter that stimulates muscle activity at the end plate .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking potassium channels, the compound alters the normal flow of ions across the nerve cell membrane. This change affects the action potential of the nerve cells, leading to increased release of acetylcholine . The downstream effects of this action include enhanced muscle stimulation and potential therapeutic effects in certain muscle diseases .

Pharmacokinetics

Similar compounds have been shown to have high bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine release. This increase leads to enhanced stimulation of muscle activity . The compound’s action could potentially have therapeutic effects in certain muscle diseases, such as Lambert–Eaton myasthenic syndrome .

Biologische Aktivität

6-(Difluoromethyl)pyridine-3,4-diamine (CAS No. 1804934-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a difluoromethyl group and two amino groups at the 3 and 4 positions. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC2, which plays a crucial role in regulating gene expression by modifying histone acetylation states. This inhibition can lead to altered gene expression profiles associated with cancer cell proliferation and survival.

- Cell Signaling Pathways : It impacts key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. By modulating these pathways, the compound may influence cellular responses to growth factors and stress signals.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including colon (SW620), prostate (PC3), and pancreatic (AsPC-1) cancer cells. The compound exhibited dose-dependent effects, with IC50 values indicating potent activity against these cell lines.

- Mechanistic Insights : The anticancer effects are linked to apoptosis induction and cell cycle arrest at the S phase, suggesting that the compound may trigger programmed cell death pathways .

- Antibacterial Properties :

- Anti-inflammatory Effects :

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be thoroughly characterized; however, related compounds suggest favorable absorption and distribution characteristics. The presence of the difluoromethyl group may enhance metabolic stability and bioavailability.

Research Findings Summary

Case Studies

Case studies on structurally similar compounds provide insights into the potential applications of this compound:

Eigenschaften

IUPAC Name |

6-(difluoromethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXUSQRFENVJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.